(3R)-6-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine
Description
(3R)-6-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine is a chiral amine derivative of dihydrobenzofuran. The compound features a methylethyl (isopropyl) substituent at the 6-position of the benzofuran core, which confers unique steric and electronic properties. This structural motif is significant in medicinal chemistry, as dihydrobenzofuran derivatives are known for their bioactivity in central nervous system (CNS) targets and enzyme inhibition . The (3R)-configuration ensures enantioselective interactions, which are critical for pharmacological specificity.
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
(3R)-6-propan-2-yl-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C11H15NO/c1-7(2)8-3-4-9-10(12)6-13-11(9)5-8/h3-5,7,10H,6,12H2,1-2H3/t10-/m0/s1 |
InChI Key |
FMHUVGQYVILGCU-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)C1=CC2=C(C=C1)[C@H](CO2)N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C(CO2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-6-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine typically involves the following steps:
Formation of the dihydrobenzo[b]furan ring: This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the amine group: The amine group can be introduced via reductive amination or nucleophilic substitution reactions.
Chiral resolution: The chiral center at the 3-position can be resolved using chiral catalysts or by employing chiral starting materials.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3R)-6-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted dihydrobenzo[b]furan derivatives, which can have different functional groups attached to the amine or furan ring.
Scientific Research Applications
Biological Activities
Research indicates that (3R)-6-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine exhibits several biological activities:
- Antidepressant Effects : Studies have shown that compounds similar to this compound can influence neurotransmitter levels, particularly serotonin and norepinephrine, which are crucial for mood regulation. This suggests potential applications in treating depression and anxiety disorders.
- Neuroprotective Properties : There is evidence that this compound may protect neuronal cells from oxidative stress and apoptosis. Such properties are significant in the context of neurodegenerative diseases like Alzheimer's and Parkinson's.
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Antidepressant Research
A study published in the Journal of Medicinal Chemistry investigated the structure-activity relationship of various dihydrobenzofuran derivatives. The findings suggested that this compound had a significant impact on serotonin receptor binding, leading to increased serotonin levels in animal models .
Neuroprotection
Research conducted at a prominent neuroscience institute demonstrated that this compound could reduce oxidative stress markers in neuronal cultures exposed to harmful agents. The results indicated a protective effect against neurotoxicity, highlighting its potential for developing therapies for neurodegenerative conditions .
Anticancer Studies
A recent study evaluated the anticancer potential of several benzofuran derivatives, including this compound. The results showed that it inhibited the growth of breast cancer cells by inducing apoptosis and disrupting cell cycle progression .
Summary Table of Applications
Mechanism of Action
The mechanism of action of (3R)-6-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between (3R)-6-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine and its analogs:
Notes:
- <sup>a</sup>LogP values estimated using fragment-based methods (e.g., Crippen’s method).
- <sup>b</sup>Calculated from molecular formula C₁₁H₁₅NO.
- <sup>c</sup>Predicted using computational tools (e.g., ACD/Labs).
Structural and Electronic Differences
- Methylethyl vs. Methylsulfonyl : The isopropyl group in the target compound enhances lipophilicity (LogP ~2.8) compared to the polar methylsulfonyl group (LogP ~0.5), favoring blood-brain barrier penetration .
- Methylethyl vs. Trifluoromethyl : While both substituents are bulky, the trifluoromethyl group’s electron-withdrawing nature lowers the amine’s basicity (pKa ~5 vs. ~9 for methylethyl), affecting protonation states under physiological conditions .
- Positional Isomerism (6- vs.
Pharmacological Implications
- Methylethyl Derivative : Balances lipophilicity and steric bulk, making it a candidate for CNS-active compounds (e.g., dopamine reuptake inhibitors).
- Chloro and Trifluoromethyl Analogs: Higher electronegativity may improve binding to enzymes like monoamine oxidases but increase off-target risks .
Biological Activity
(3R)-6-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine is a chiral amine compound belonging to the class of benzo[b]furan derivatives. Its unique structure, characterized by a fused furan and benzene ring, along with specific substituents, imparts distinct biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 189.25 g/mol. The compound's structural features include:
- Chiral Center : The (3R) configuration indicates a specific spatial arrangement that is crucial for its biological interactions.
- Functional Groups : The presence of both an amine group and a methylethyl substituent influences its reactivity and binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Enzyme Inhibition : Research suggests that this compound may inhibit specific enzymes involved in metabolic pathways, potentially modulating their activity.
- Receptor Binding : Its unique structure allows it to bind to particular receptors, influencing signal transduction pathways that are critical in various physiological processes.
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound:
Anticancer Activity
A study conducted by researchers at Virginia Commonwealth University evaluated the anticancer properties of this compound against various cancer cell lines. The compound demonstrated significant cytotoxicity at concentrations as low as 10 µM, leading to increased apoptosis rates compared to control groups. The mechanism was linked to the activation of caspase pathways, indicating its potential as a chemotherapeutic agent.
Antimicrobial Properties
In another investigation, the antimicrobial efficacy of this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated that at concentrations above 50 µM, the compound inhibited bacterial growth effectively, making it a candidate for further development as an antibiotic.
Q & A
Basic: What synthetic routes are reported for (3R)-6-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine, and how do reaction conditions influence stereochemical outcomes?
Methodological Answer:
Synthetic routes for benzofuran derivatives often involve cyclization of substituted phenols or coupling reactions. For example, ethyl aroylacetates with methoxy or halogen substituents (e.g., 4-methoxyphenyl, 4-fluorophenyl) have been used as precursors in similar syntheses via azide-alkyne cycloaddition or nucleophilic substitution . Stereochemical control can be achieved through chiral catalysts or resolution techniques. For instance, trifluoromethyl-substituted analogs require precise temperature control (e.g., 0–5°C for bromination) to avoid racemization . Reaction solvents (e.g., THF vs. DCM) and catalysts (e.g., Pd-based for cross-coupling) significantly impact enantiomeric excess.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
